molecular formula C32H20N6O3 B2604205 3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) CAS No. 476296-03-4

3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)

Cat. No.: B2604205
CAS No.: 476296-03-4
M. Wt: 536.551
InChI Key: PJUKLMNGYMYHCP-UHFFFAOYSA-N
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Description

3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is a complex organic compound featuring benzimidazole moieties. Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) typically involves the reaction of 4,4’-oxybis(benzenamine) with 2-cyano-3-(1H-benzo[d]imidazol-2-ylidene)propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) involves its interaction with specific molecular targets. The benzimidazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is unique due to its complex structure, which combines multiple benzimidazole units with an oxybis(phenylene) linker. This structure imparts unique chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

476296-03-4

Molecular Formula

C32H20N6O3

Molecular Weight

536.551

IUPAC Name

3-[4-[4-[2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetyl]phenoxy]phenyl]-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanenitrile

InChI

InChI=1S/C32H20N6O3/c33-17-23(31-35-25-5-1-2-6-26(25)36-31)29(39)19-9-13-21(14-10-19)41-22-15-11-20(12-16-22)30(40)24(18-34)32-37-27-7-3-4-8-28(27)38-32/h1-16,35-38H

InChI Key

PJUKLMNGYMYHCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C(=C5NC6=CC=CC=C6N5)C#N)N2

solubility

not available

Origin of Product

United States

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